Home > Products > Screening Compounds P126522 > Mucin-1 precursor (12-20)
Mucin-1 precursor (12-20) -

Mucin-1 precursor (12-20)

Catalog Number: EVT-244061
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mucin-1
Overview

Mucin-1 precursor (12-20) is a peptide derived from the Mucin-1 protein, which is a significant component of the human mucin family. Mucin-1 is a large, transmembrane glycoprotein expressed predominantly in epithelial tissues, particularly in the reproductive tract and various glandular tissues. The human MUC1 gene spans approximately 4 to 7 kilobases and consists of seven exons that can undergo alternative splicing, resulting in transcripts ranging from 3.7 to 6.4 kilobases. The protein features a large extracellular domain characterized by tandem repeats rich in serine, threonine, and proline, which are potential sites for extensive O-glycosylation .

Source and Classification

Mucin-1 is classified as a membrane-bound mucin due to its structure, which includes a hydrophobic transmembrane domain that anchors it within the cell membrane. It plays crucial roles in cell signaling, adhesion, and protection of epithelial surfaces. Mucin-1 is involved in various biological processes, including immune response modulation and tumor progression, making it a focal point in cancer research .

Synthesis Analysis

Methods and Technical Details

The synthesis of Mucin-1 precursor involves intricate biochemical pathways primarily focused on glycosylation processes. The initial step in synthesizing O-GalNAc glycans involves the attachment of UDP-N-acetylgalactosamine to serine or threonine residues of the protein. This reaction is catalyzed by polypeptide N-acetylgalactosaminyltransferases. Following this, the glycoprotein undergoes further modifications within the endoplasmic reticulum and Golgi apparatus, where N-glycosylation occurs through the transfer of complex glycan structures to asparagine residues .

The production of Mucin-1 is regulated by various transcription factors that bind to specific promoter regions of the MUC1 gene, influencing its expression in response to cellular signals such as cytokines .

Molecular Structure Analysis

Structure and Data

Mucin-1 precursor consists of a large extracellular domain characterized by approximately 20 to 125 tandem repeats of 20 amino acids. This domain is heavily glycosylated, contributing to its molecular weight, which ranges from 120 kDa for the core protein to 250–500 kDa for the fully glycosylated form . The structural complexity arises from its extensive post-translational modifications that affect its function and interactions with other cellular components.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving Mucin-1 precursor include glycosylation reactions that modify its structure and function. These reactions are critical for determining the biological activity of Mucin-1 in various physiological contexts. For instance, aberrant glycosylation patterns are often observed in cancer cells, affecting cell adhesion properties and immune evasion mechanisms .

Additionally, proteolytic cleavage events can occur at specific sites within the Mucin-1 structure, leading to the shedding of extracellular domains into circulation, which has implications for tumor progression and metastasis .

Mechanism of Action

Process and Data

Mucin-1 functions primarily as a protective barrier on epithelial surfaces while also participating in signaling pathways that influence cell behavior. Its mechanism of action involves interactions with various receptors and ligands on neighboring cells, modulating processes such as cell proliferation and differentiation. For example, Mucin-1 can interact with β-catenin, influencing Wnt signaling pathways critical for cellular growth and development .

In cancer biology, altered expression levels of Mucin-1 are associated with poor prognosis due to its role in promoting tumor cell adhesion and metastasis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mucin-1 precursor exhibits several notable physical properties:

Chemical properties include its susceptibility to proteolytic cleavage and modifications through glycosylation, which are essential for its biological functions.

Applications

Scientific Uses

Mucin-1 precursor has significant applications in biomedical research:

  • Cancer Therapy: Due to its overexpression in various cancers (e.g., breast and pancreatic), Mucin-1 serves as a potential biomarker for diagnosis and prognosis.
  • Vaccine Development: Its role as an antigen makes it a candidate for therapeutic vaccines aimed at eliciting immune responses against tumors expressing Mucin-1.
  • Drug Targeting: Research into mucin-selective proteases aims to develop targeted therapies that degrade specific mucins on cancer cells without affecting normal tissues .
Structural and Functional Determinants of Mucin-1 Precursor (12-20)

Tandem Repeat Domain Architecture in Precursor Processing

The Mucin-1 precursor (MUC1) is a high-molecular-weight transmembrane glycoprotein characterized by its extensive extracellular domain. This domain consists primarily of a Variable Number Tandem Repeat (VNTR) region, comprising 20-125 repeats of a conserved 20-amino-acid sequence (HGVTSAPDTRPAPGSTAPPA) [1] [2] [5]. Each repeat contains five potential O-glycosylation sites at serine (Ser) and threonine (Thr) residues, with Thr-9 (within the APDTR motif) representing an immunodominant epitope [1] [8]. The VNTR region is flanked by N-terminal signal sequences and a C-terminal domain that includes a SEA (Sea-urchin sperm protein, Enterokinase, Agrin) module, a single transmembrane domain, and a cytoplasmic tail [1] [2].

Variable Number Tandem Repeat (VNTR) Polymorphism and Epitope Exposure

Genetic polymorphism in the VNTR region significantly influences MUC1 structure and function. Allelic variation results in differing numbers of tandem repeats (ranging from 20 to 125) between individuals and across tissues [1] [2]. This polymorphism directly impacts:

  • Steric Accessibility: Increasing VNTR copy numbers extend the mucin ectodomain further (200-500 nm) above the cell surface, surpassing most other membrane proteins (e.g., integrins, syndecans) [1]. This creates a formidable physical barrier modulating access to the cell membrane.
  • Epitope Density and Immune Recognition: Higher VNTR copy numbers increase the density of potential epitopes, including the immunodominant APDTR sequence [5] [8]. However, in normal apical epithelium, extensive glycosylation within the VNTR masks these peptide epitopes. Polymorphism influences the density of these potentially antigenic sites available for immune recognition upon aberrant expression in cancer.
  • Functional Consequences: Studies using model systems demonstrate that cells expressing MUC1 with high VNTR copy numbers are more effective at inhibiting cell-cell and cell-extracellular matrix (ECM) adhesion – a key feature of mucin barrier function and a mechanism co-opted by tumors for dissociation and metastasis [1] [6]. Reduced VNTR numbers diminish this steric hindrance capability [1].

Table 1: Impact of MUC1 VNTR Polymorphism on Structure and Function

VNTR Allele SizeEctodomain LengthEpitope (APDTR) DensitySteric Hindrance EfficacyPotential for Immune Recognition
Low (20-40 repeats)Shorter (~200 nm)LowerReducedLower (unless deglycosylated)
Medium (40-80 repeats)ModerateMediumModerateMedium
High (80-125 repeats)Longest (~500 nm)HighestStrongestHighest (if aberrantly exposed)

SEA Domain-Mediated Autoproteolytic Cleavage Mechanisms

The SEA domain (located near the transmembrane domain) is essential for the post-translational processing of the MUC1 precursor into its mature heterodimeric form (MUC1-N/MUC1-C) [1] [2] [5]. This process involves a unique autoproteolytic mechanism:

  • Mechanism: Autoproteolysis occurs constitutively within the endoplasmic reticulum (ER). It is mediated by a highly conserved GSVVV motif within the SEA domain. The cleavage mechanism involves nucleophilic attack by the hydroxyl group of a conserved serine residue on the adjacent peptide bond, resulting in esterification. This ester bond is subsequently hydrolyzed upon transit to the neutral pH environment of the Golgi apparatus or the cell surface [2] [5].
  • Product Formation: Cleavage generates two subunits: the large extracellular alpha-subunit (MUC1-N) containing the VNTR domain, and the transmembrane beta-subunit (MUC1-C) containing the SEA domain remnant, transmembrane domain, and cytoplasmic tail. These subunits remain tightly but non-covalently associated at the cell surface under physiological conditions [1] [2].
  • Functional Significance: This cleavage is crucial for the mucin's function. The non-covalent association allows MUC1-N to extend far from the cell surface, providing its characteristic barrier function. Simultaneously, MUC1-C remains membrane-anchored and capable of transducing signals. The cleavage event itself may also be important for proper folding and trafficking of the large mucin molecule [1] [5]. Disruption of the SEA domain (e.g., mutations in the GSVVV motif) prevents cleavage, leading to an unstable precursor protein that is often retained intracellularly and degraded [2].

Glycosylation Patterns in Precursor Maturation

O-Glycosylation Site Utilization in the 12-20 Motif

The defining feature of the MUC1 VNTR, particularly within the 20-amino acid repeat motif encompassing positions 12-20 (core sequence: PDTRPAPGS), is its dense O-glycosylation. This modification is initiated in the Golgi apparatus by a family of up to 20 polypeptide N-acetylgalactosaminyltransferases (ppGalNAc Ts or GALNTs) [3] [8] [9].

  • Site Occupancy: Within the VNTR, particularly around the PDTR sequence (Thr-9 in the full repeat, corresponding to a key position within the 12-20 motif), O-glycosylation occupancy is exceptionally high and near-complete in normal epithelial cells. Recent glycoengineered cell studies and mass spectrometry analyses demonstrate that virtually all potential Ser/Thr residues within the tandem repeats of secreted mucins and most transmembrane mucins are glycosylated when expressed in relevant cell types [3] [6]. This includes the Thr residue within the immunodominant PDTR epitope [5] [8].
  • Glycan Initiation and Core Structures: The initial modification is the addition of N-acetylgalactosamine (GalNAcα1-O-Ser/Thr), forming the Tn antigen. This core GalNAc is then typically extended. In normal mammary and reproductive tract epithelia, the predominant core structure is Core 2 (Galβ1-3[GlcNAcβ1-6]GalNAcα1-O-Ser/Thr), synthesized by the action of Core 2 β1,6-N-acetylglucosaminyltransferases (C2GnTs) on the Core 1 structure (Galβ1-3GalNAcα1-O-Ser/Thr, T antigen) [4] [5] [8]. Core 1 synthesis itself is catalyzed by T-synthase (C1GalT1), which requires the specific chaperone Cosmc for its correct folding and activity in the ER [5] [9].
  • Impact on Structure and Masking: The dense forest of primarily Core 2-based O-glycans attached to the Thr/Ser residues within the VNTR, including the 12-20 motif, creates a highly hydrated, negatively charged, and rigid structure. This extensive glycosylation sterically masks the underlying peptide backbone, including the PDTR epitope, preventing immune recognition under normal physiological conditions [1] [5] [8]. It also confers protease resistance and lubricating properties.

Table 2: Major Core O-Glycan Structures on MUC1 in Normal vs. Tumor Cells

Core StructureEnzyme(s) RequiredStructurePredominant LocationFunctional Consequence
Core 1 (T antigen)T-synthase (C1GalT1) + Cosmc (chaperone)Galβ1-3GalNAcα1-O-S/TTumor CellsPartial masking; exposes some peptide epitopes
Core 2Core 2 β1,6-GlcNAcT (C2GnT1,2,3) acting on Core 1GlcNAcβ1-6(Galβ1-3)GalNAcα1-O-S/TNormal CellsFull extension/masking; barrier function
Core 3β3Gn-T6 (Core 3 β1,3-GlcNAcT)GlcNAcβ1-3GalNAcα1-O-S/TNormal GI TractLess common; precursor to Core 4
Tn antigenGALNT only (no extension)GalNAcα1-O-S/TTumor CellsStrongly immunogenic; poor barrier
Sialyl-Tn (sTn)ST6GalNAc-I acting on TnNeu5Acα2-6GalNAcα1-O-S/TTumor CellsImmune suppressive; correlates with poor prognosis

Tumor-Associated Glycoform Switching and Antigenic Masking

A hallmark of epithelial cancers (e.g., breast, ovarian, pancreatic) is the aberrant glycosylation of MUC1, often referred to as Tumor-Associated MUC1 (TA-MUC1). This involves significant alterations in both the expression and processing of the MUC1 precursor, particularly within the VNTR region and the 12-20 motif [5] [8].

  • Glycoform Switching: In carcinomas, TA-MUC1 displays truncated O-glycans instead of the elongated Core 2 structures seen in normal cells. The predominant structures become:
  • Tn antigen (GalNAcα1-O-Ser/Thr): Resulting from failure to extend the initial GalNAc due to altered GALNT activity, mutations in Cosmc (leading to misfolded/inactive T-synthase), or altered Golgi pH/pH [5] [9] [10].
  • Sialyl-Tn (sTn) antigen (Neu5Acα2-6GalNAcα1-O-Ser/Thr): Generated by sialylation of Tn antigen by ST6GalNAc-I.
  • T antigen (TF, Core 1, Galβ1-3GalNAcα1-O-Ser/Thr): Often sialylated to form sT (e.g., Neu5Acα2-3Galβ1-3GalNAcα1-O-Ser/Thr) [5] [8].This shift from elongated Core 2 glycans to truncated structures (Tn, sTn, T, sT) is termed glycoform switching.
  • Antigenic Masking/Unmasking: The consequences of glycoform switching are profound:
  • Unmasking of Peptide Epitopes: Truncated glycans are significantly shorter than the normal Core 2-based glycans. This reduces steric hindrance and exposes previously masked peptide epitopes within the VNTR, particularly the PDTRP sequence in the 12-20 motif [5] [8]. These exposed peptide epitopes are often recognized as tumor-specific antigens by the immune system.
  • Creation of Novel Carbohydrate Antigens (TACAs): The truncated glycans themselves (Tn, sTn, T) are tumor-associated carbohydrate antigens (TACAs) that are either absent or present only at very low levels in normal adult tissues [5] [8]. sTn, in particular, is a strong marker of poor prognosis.
  • Altered Lectin Interactions: The exposed TACAs and peptide epitopes on TA-MUC1 become ligands for various lectins (carbohydrate-binding proteins) expressed on immune cells, endothelial cells, or platelets [5] [7]. For instance:
  • Selectins (E- and P-selectin): Bind sialylated glycans (like sLex/sLea, often found on extended Core 2 structures or on truncated structures if sialylated) on TA-MUC1, facilitating tumor cell adhesion to endothelium and hematogenous metastasis [1] [5].
  • Siglecs (e.g., Siglec-9): Bind sialylated TACAs (like sTn, sT) and transmit inhibitory signals to immune cells (e.g., Natural Killer cells, dendritic cells), contributing to immune evasion [5].
  • Macrophage Galactose Lectin (MGL): Binds Tn and sTn antigens, promoting tolerogenic signaling in dendritic cells and macrophages [5].
  • Therapeutic Implications: The unique glycoforms of TA-MUC1 are prime targets for immunotherapy:
  • Antibody-Based Therapies: Monoclonal antibodies targeting TACAs (e.g., sTn) or the exposed peptide epitopes (e.g., PDTRP) are in development [5] [7].
  • CAR T-Cells: Chimeric Antigen Receptor (CAR) T-cells engineered with scFvs specific for the Tn/sTn-MUC1 glycopeptide (e.g., based on the 5E5 antibody) have shown promise in preclinical models for selectively targeting adenocarcinoma cells while sparing normal tissues with fully glycosylated MUC1 [7].
  • Vaccines: Synthetic glycopeptide vaccines incorporating the MUC1 tandem repeat peptide (e.g., containing the PDTR sequence) coupled with TACAs (e.g., Tn, TF) aim to elicit immune responses specifically against TA-MUC1 [5].

Table 3: Major Tumor-Associated MUC1 Glycoforms and Their Interactions

Tumor-Associated GlycoformStructureAssociated Lectin/ReceptorBiological ConsequenceTherapeutic Target
Tn-MUC1GalNAcα1-O-S/T (on peptide epitope)MGL, Anti-Tn antibodiesImmune suppression (MGL); AntigenicityCAR T-cells (5E5 scFv), Vaccines
sTn-MUC1Neu5Acα2-6GalNAcα1-O-S/TSiglecs (e.g., Siglec-9)Strong immune suppression; Poor prognosisAntibodies, Vaccines
T/sT-MUC1Galβ1-3GalNAcα1-O-S/T (sialylated)Selectins, Anti-TF antibodiesMetastasis (Selectins); AntigenicitySelectin inhibitors, Vaccines
Exposed PDTR peptideAPDTRPAP (deglycosylated Thr)Anti-MUC1 antibodies (e.g., HMFG)Immune recognition (potential)Antibodies, Vaccines, Diagnostics

Properties

Product Name

Mucin-1 precursor (12-20)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.